molecular formula C9H11NO5S B8657224 N-(Phenylsulfonyl)serine

N-(Phenylsulfonyl)serine

Cat. No.: B8657224
M. Wt: 245.25 g/mol
InChI Key: WQVIJBXPLXLSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Phenylsulfonyl)serine is an organic compound with the molecular formula C9H11NO5S It is a derivative of propanoic acid, featuring a hydroxy group, a phenylsulfonyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylsulfonyl)serine typically involves the reaction of 3-hydroxypropanoic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Phenylsulfonyl)serine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of 3-oxo-2-[(phenylsulfonyl)amino]propanoic acid.

    Reduction: Formation of 3-hydroxy-2-[(phenylsulfanyl)amino]propanoic acid.

    Substitution: Formation of N-alkylated derivatives of this compound.

Scientific Research Applications

N-(Phenylsulfonyl)serine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Phenylsulfonyl)serine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-[(methylsulfonyl)amino]propanoic acid
  • 3-Hydroxy-2-[(ethylsulfonyl)amino]propanoic acid
  • 3-Hydroxy-2-[(propylsulfonyl)amino]propanoic acid

Uniqueness

N-(Phenylsulfonyl)serine is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. Compared to its analogs with alkylsulfonyl groups, the phenylsulfonyl derivative exhibits enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

2-(benzenesulfonamido)-3-hydroxypropanoic acid

InChI

InChI=1S/C9H11NO5S/c11-6-8(9(12)13)10-16(14,15)7-4-2-1-3-5-7/h1-5,8,10-11H,6H2,(H,12,13)

InChI Key

WQVIJBXPLXLSCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(CO)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

DL-serine (1.051 g) was dissolved in a 1 M aqueous NaOH solution (20 ml). Benzenesulfonyl chloride (1.77 g) was added at 0° C. After 30 min the ice bath was removed and the mixture was stirred for 18 h at room temperature. The mixture was again placed in an ice bath. The mixture was acidified to pH 1 using 25% aqueous HCl. The colorless precipitate was collected by filtration, washed with 1 M HCl and dried to give (RS)-2-benzenesulfonylamino-3-hydroxy-propionic acid (1.23 g) as a colorless solid.
Name
DL-serine
Quantity
1.051 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two

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